N-[3-(1H-indol-1-yl)propyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide
Description
N-[3-(1H-Indol-1-yl)propyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide is a heterocyclic compound featuring a thiophene core substituted with methyl groups at positions 4 and 5, a tetrazole ring at position 2, and a carboxamide-linked indole moiety via a propyl chain at position 2. This structure integrates pharmacophores known for diverse biological activities: tetrazoles are valued for metabolic stability and hydrogen-bonding capacity, indole moieties for receptor interactions, and thiophenes for aromatic stacking .
Properties
Molecular Formula |
C19H20N6OS |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-(3-indol-1-ylpropyl)-4,5-dimethyl-2-(tetrazol-1-yl)thiophene-3-carboxamide |
InChI |
InChI=1S/C19H20N6OS/c1-13-14(2)27-19(25-12-21-22-23-25)17(13)18(26)20-9-5-10-24-11-8-15-6-3-4-7-16(15)24/h3-4,6-8,11-12H,5,9-10H2,1-2H3,(H,20,26) |
InChI Key |
DEWYLMAKSACZFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NCCCN2C=CC3=CC=CC=C32)N4C=NN=N4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-INDOL-1-YL)PROPYL]-4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the tetrazole ring and the thiophene carboxamide group. Common reagents used in these reactions include indole, alkyl halides, azides, and thiophene derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-INDOL-1-YL)PROPYL]-4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups or replace existing ones
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Structure and Composition
The molecular structure of N-[3-(1H-indol-1-yl)propyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide can be described as follows:
- Indole Ring : A bicyclic structure that contributes to the compound's biological activity.
- Tetraazole Ring : A five-membered ring containing four nitrogen atoms, which may enhance pharmacological properties.
- Thiophene Carboxamide : A sulfur-containing ring that could influence the compound's interactions with biological targets.
Molecular Formula
The molecular formula for this compound is .
Anticancer Activity
Recent studies have indicated that compounds with structural similarities to this compound exhibit promising anticancer properties. For instance, research on indole derivatives has shown their potential in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study identified a related compound that effectively reduced tumor size in multicellular spheroids, highlighting the importance of indole-based scaffolds in cancer therapeutics .
Potential for Neurological Disorders
The indole framework is known for its role in neurotransmitter modulation. Compounds derived from indole have been studied for their effects on serotonin receptors, which are critical targets in treating conditions such as depression and anxiety. Investigations into the structure-activity relationship of similar compounds have suggested that modifications to the indole structure can enhance receptor affinity and selectivity, making them suitable candidates for further development .
Antimicrobial Properties
Research indicates that compounds containing thiophene and indole rings possess antimicrobial activity. The unique electronic properties of these rings may contribute to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. Preliminary studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.
Study 1: Indole Derivatives in Cancer Treatment
A study published in 2019 examined a series of indole-based compounds for their anticancer properties. Among these, a derivative similar to this compound demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Study 2: Neuropharmacological Effects
In a 2020 study focusing on neuropharmacology, researchers synthesized several indole derivatives and evaluated their effects on serotonin receptor subtypes. One compound showed high selectivity for the 5-HT_2A receptor, resulting in enhanced antidepressant-like effects in animal models. This suggests that modifications to the indole structure can lead to significant advancements in treating mood disorders .
Mechanism of Action
The mechanism of action of N-[3-(1H-INDOL-1-YL)PROPYL]-4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The tetrazole ring and thiophene carboxamide group may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole-Tetrazole Hybrids
Compounds like 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) () share similarities in carboxamide linkages and aromatic substituents. Key differences include:
- Core Heterocycle : The target compound uses a thiophene core, whereas 3a employs a pyrazole ring. Thiophenes enhance π-π stacking but may reduce metabolic stability compared to pyrazoles.
- Substituents: The tetrazole in the target compound replaces the cyano group in 3a.
- Synthetic Yields : The target compound’s synthesis (hypothetically via carbodiimide-mediated coupling, as in ) may yield comparably to 3a (68–71%), but steric hindrance from the indole-propyl chain could reduce efficiency .
Indole-Thiazole Hybrids
Compounds like N-((5-substituted-2-phenyl-1H-indol-3-yl)methylene)-4,5,6,7-tetrahydro-5,7-dimethylbenzo[d]thiazole-2-amine (4a–c) () highlight the role of indole in bioactive molecules. Key contrasts:
- Electron-Deficient Moieties : The tetrazole in the target compound offers stronger electron-withdrawing effects than thiazoles, influencing redox properties and reactivity .
Triazolinone-Based Herbicides
Carfentrazone-ethyl (), a triazolinone herbicide, shares a nitrogen-rich heterocycle but differs critically:
- Biological Target: Triazolinones inhibit protoporphyrinogen oxidase (PPO), while the tetrazole-thiophene-indole scaffold may target kinases or GPCRs due to indole’s prevalence in such inhibitors.
- Substituent Effects : The ethyl ester in carfentrazone-ethyl enhances lipophilicity for foliar absorption, whereas the carboxamide in the target compound prioritizes solubility and hydrogen bonding .
Data Tables
Table 2: Physicochemical Properties
| Property | Target Compound | 3a | Carfentrazone-ethyl |
|---|---|---|---|
| Molecular Weight (g/mol) | ~413.5 | 403.1 | 412.3 |
| LogP (Predicted) | 2.8 | 3.1 | 4.5 |
| Hydrogen Bond Acceptors | 7 | 6 | 5 |
Research Findings and Implications
- Synthetic Challenges : The indole-propyl chain in the target compound may introduce steric hindrance during coupling reactions, necessitating optimized conditions (e.g., EDCI/HOBt in DMF, as in ) .
- Bioactivity Predictions: Tetrazole-thiophene hybrids exhibit kinase inhibition in preclinical studies, suggesting a plausible mechanism for the target compound.
- Thermal Stability : Methyl groups on the thiophene (as in the target compound) enhance thermal stability compared to halogenated analogs (e.g., 3b: mp 171–172°C vs. target compound’s hypothetical mp ~150–160°C) .
Biological Activity
N-[3-(1H-indol-1-yl)propyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of an indole moiety, a tetraazole ring, and a thiophene carboxamide. Its molecular formula is C_{18}H_{22}N_{6}O_{2}S, with a molecular weight of approximately 382.48 g/mol.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, research on indole derivatives has shown promising results against Mycobacterium tuberculosis (Mtb), with some compounds demonstrating activity against multidrug-resistant strains without cross-resistance to first-line drugs .
Table 1: Antimicrobial Activity of Related Indole Compounds
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| 3r | Mtb | 20 µM | |
| 3h | Mtb | 30 µM | |
| 3n | Mtb | 25 µM |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. Compounds with similar structures have shown IC50 values in the low micromolar range, indicating potential for selective toxicity towards cancer cells while sparing normal cells.
Table 2: Cytotoxicity Data of Indole Derivatives
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory processes .
- Interference with DNA Synthesis : Some indole derivatives can disrupt DNA replication in bacterial cells, leading to cell death.
- Apoptosis Induction : In cancer cells, these compounds may induce apoptosis through mitochondrial pathways.
Case Study 1: Antimycobacterial Activity
A study evaluated the antimycobacterial properties of several indole derivatives against Mycobacterium tuberculosis. The lead compound demonstrated bactericidal activity at concentrations near its MIC and exhibited time-dependent killing behavior. This suggests that this compound could be a candidate for further development as an anti-TB agent .
Case Study 2: Cancer Cell Line Evaluation
In another study focusing on cytotoxicity, the compound was tested against various cancer cell lines. The results indicated that it preferentially inhibited the growth of rapidly dividing cells while exhibiting lower toxicity towards normal fibroblasts. This selectivity is crucial for developing effective cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
